Application: 5-Bromothiophene-2-sulfonyl fluoride is used as a reagent in the synthesis of various organic compounds.
Method of Application: One method involves reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran.
Results: This reaction can lead to the synthesis of 5-Bromothiophene-2-sulfonamide.
Application: 5-Bromothiophene-2-sulfonyl fluoride can be used to synthesize a variety of 5-arylthiophene-2-sulfonamides.
Method of Application: This involves reacting 5-bromothiophene-2-sulfonyl fluoride with different aryl groups.
Method of Application: Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides.
Results: This method provides a new way to synthesize sulfonyl fluorides, which are useful in various fields.
Application: 5-Bromothiophene-2-sulfonyl fluoride can be used to synthesize a variety of 5-arylthiophene-2-sulfonylacetamide derivatives.
Results: This method can lead to the synthesis of various 5-arylthiophene-2-sulfonylacetamide derivatives.
Application: 5-Bromothiophene-2-sulfonyl fluoride can be used to synthesize 5-bromothiophene-2-sulfonyl acetamide.
Method of Application: This involves reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran.
Results: This method can lead to the synthesis of 5-bromothiophene-2-sulfonyl acetamide.
While information on 5-bromothiophene-2-sulfonyl fluoride (BrSF) is scarce, it appears to be a derivative of a more commonly studied compound, 5-bromothiophene-2-sulfonyl chloride (BrSCl). BrSCl is an organosulfur compound used as a reagent in organic synthesis []. There is no scientific literature readily available on the origin or specific significance of BrSF in research.
Based on its name, BrSF is likely to have a similar structure to BrSCl, with a fluorine atom replacing the chlorine. This structure would consist of a five-membered thiophene ring with a bromine atom attached at position 5. A sulfonyl group (SO2F) would be bonded to the thiophene ring at position 2. The presence of the halogen (fluorine or chlorine) and the electron-withdrawing sulfonyl group are likely the key features of the molecule, potentially making it a reactive intermediate for further functionalization [].
BrS(O2Cl)C4H2 + F- → BrS(O2F)C4H2 + Cl-
Corrosive